molecular formula C14H16ClN3O2S B1392298 tert-Butyl 4-chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate CAS No. 946198-89-6

tert-Butyl 4-chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate

Cat. No. B1392298
M. Wt: 325.8 g/mol
InChI Key: GIBDUINSURSICA-UHFFFAOYSA-N
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Patent
US08501755B2

Procedure details

To a solution of phosphorous oxychloride (30 mL) was added triethylamine (30 mL) over 15 mins at 0° C. under argon. 4-oxo-3,5,6,8-tetrahydro-4H-9-thia-1,3,7-triaza-fluorene-7-carboxylic acid tert-butyl ester (4.20 g, 14 mmol) was then added to the flask. The reaction mixture was stirred at 0° C. for 30 mins then heated at 65° C. for 2 h. The reaction mixture was cooled to rt before concentrated in vacuo. The residue was coevaporated with toluene (2×200 mL). DCM (50 mL) was added to the solid residue and the reaction mixture was quenched with ice/saturated aqueous NaHCO3. The resulting mixture was extracted with DCM (3×100 mL). The combined organic layers was dried over sodium sulfate, filtered and concentrated in vacuo to yield 4.08 g (12.5 mmol, 89%) of a light yellow solid. 1H-NMR (CD2Cl2-d2) δ 8.74 (s, 1H), 4.74 (s, 2H), 3.78 (t, 2H), 3.19 (t, 2H), 1.49 (s, 9H); LCMS RT=3.53 min, [M+H]+=326.0.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[C:6]([O:10][C:11]([N:13]1[CH2:25][C:24]2[S:23][C:22]3[N:21]=[CH:20][NH:19][C:18](=O)[C:17]=3[C:16]=2[CH2:15][CH2:14]1)=[O:12])([CH3:9])([CH3:8])[CH3:7]>C(N(CC)CC)C>[C:6]([O:10][C:11]([N:13]1[CH2:25][C:24]2[S:23][C:22]3[N:21]=[CH:20][N:19]=[C:18]([Cl:3])[C:17]=3[C:16]=2[CH2:15][CH2:14]1)=[O:12])([CH3:9])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC=2C=3C(NC=NC3SC2C1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated at 65° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
before concentrated in vacuo
ADDITION
Type
ADDITION
Details
DCM (50 mL) was added to the solid residue
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with ice/saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with DCM (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC=2C=3C(=NC=NC3SC2C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.5 mmol
AMOUNT: MASS 4.08 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.